molecular formula C8H7N3S2 B14392617 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine CAS No. 89806-20-2

4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine

Katalognummer: B14392617
CAS-Nummer: 89806-20-2
Molekulargewicht: 209.3 g/mol
InChI-Schlüssel: JWYZEKAEHIXWIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,3,4-thiadiazole ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-(methylsulfanyl)-1,3,4-thiadiazole with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . The use of microwave irradiation allows for precise control over reaction conditions, leading to more consistent and reproducible results.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, halides.

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . In agriculture, the compound may interfere with the nervous system of pests, leading to their immobilization and death .

Eigenschaften

CAS-Nummer

89806-20-2

Molekularformel

C8H7N3S2

Molekulargewicht

209.3 g/mol

IUPAC-Name

2-methylsulfanyl-5-pyridin-4-yl-1,3,4-thiadiazole

InChI

InChI=1S/C8H7N3S2/c1-12-8-11-10-7(13-8)6-2-4-9-5-3-6/h2-5H,1H3

InChI-Schlüssel

JWYZEKAEHIXWIV-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NN=C(S1)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.